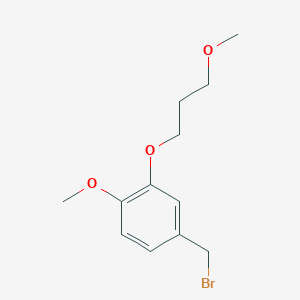

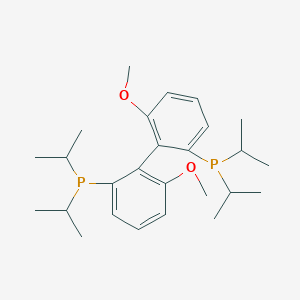

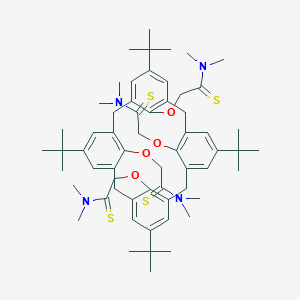

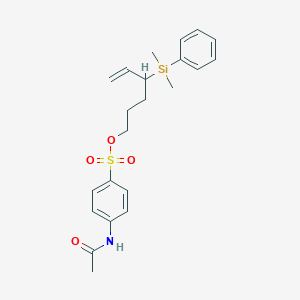

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

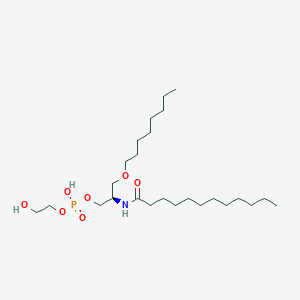

The synthesis of related bis(diisopropylphosphino) compounds is described in the papers. For instance, bis(allyloxy)(diisopropylamino)phosphine is synthesized and used as a phosphinylating agent for phosphorylation of hydroxy functions . This process involves activation by tetrazole and an oxidation step, followed by deprotection. Similarly, the synthesis of bis(diisopropylphosphinomethyl)amine ligands is achieved through the reaction of an air-stable phosphonium salt with primary amines . These methods suggest that the synthesis of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) might involve similar phosphinylating strategies and the use of chiral backbones for asymmetric synthesis.

Molecular Structure Analysis

The molecular structure of bis(diisopropylphosphinomethyl)amine nickel(II) complexes is studied using spectroscopic and X-ray diffraction methods . These analyses provide insights into the coordination chemistry of nickel complexes with bis(diisopropylphosphino) ligands. Although the exact structure of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is not provided, the general approach to studying such compounds' molecular structure would likely involve similar techniques.

Chemical Reactions Analysis

The reactivity of nickel complexes with bis(diisopropylphosphino) ligands is explored, with reactions yielding allylic complexes when reacted with 2-butyne and 1,1-dimethylallene . This indicates that bis(diisopropylphosphino) ligands can participate in coordination chemistry and catalysis, which could be relevant for understanding the reactivity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) in similar contexts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) are not directly reported, the properties of related bisphosphine compounds can be inferred. For example, the stability of the phosphonium salt precursor suggests that related bis(diisopropylphosphino) compounds may also exhibit stability under certain conditions. The solubility, melting points, and other physical properties would require empirical data specific to the compound .

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicology Studies

Research on compounds structurally related to "(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)" often includes studies on their environmental impact, specifically their toxicity and potential endocrine-disrupting effects. For example, bisphenol A (BPA) and its analogues have been extensively studied for their presence in various environmental matrices and potential health risks due to their estrogenic properties. Studies have focused on the aquatic toxicity of BPA, its effects on reproductive health, and its impact on neurobehavioral development and immune function (Staples et al., 2002); (Zhao et al., 2020); (Lagos-Cabré & Moreno, 2012).

Material Science and Polymer Chemistry

The compound , due to its structural features, might find relevance in the development of new materials, including polymers and plastics where bisphenol compounds are often utilized. The research into alternatives for BPA in plastics underscores the importance of understanding the properties and potential applications of similar compounds. The exploration of bisphenol analogues in dental materials, for example, highlights the ongoing search for safer, more effective chemicals that can be used in consumer products while minimizing health risks (Fleisch et al., 2010).

Emerging Contaminants and Regulatory Science

Studies on the occurrence, fate, and toxicity of brominated flame retardants and other synthetic phenolic antioxidants in indoor environments, consumer goods, and food supply chains illustrate the broader context in which similar compounds are examined. These studies provide critical insights into the environmental persistence, human exposure routes, and potential adverse health effects of widely used industrial chemicals, informing regulatory decisions and public health policies (Liu & Mabury, 2020); (den Braver-Sewradj et al., 2020).

Propiedades

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

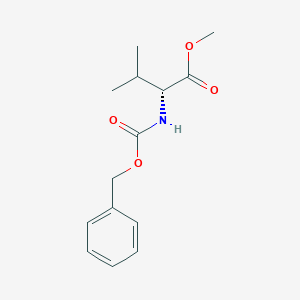

![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)